3-Amino-2,5-difluorobenzonitrile
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Overview
Description
3-Amino-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-difluorobenzonitrile typically involves the introduction of amino and difluoro groups onto a benzonitrile core. One common method involves the reaction of 2,5-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-2,5-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 3-Amino-2,6-difluorobenzonitrile
- 4-Chloro-3,5-difluorobenzonitrile
Comparison: 3-Amino-2,5-difluorobenzonitrile is unique due to the specific positioning of its amino and difluoro groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-amino-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
InChI Key |
RVKHXRMNEQOOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)N)F |
Origin of Product |
United States |
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